molecular formula C16H18N2O2S B5739868 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea

1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B5739868
M. Wt: 302.4 g/mol
InChI Key: PYHMBRKVEUBPPD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to another nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea can be synthesized through the reaction of benzyl isothiocyanate with 3,5-dimethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale recrystallization or continuous chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to interact with various molecular targets through its thiourea group. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The compound’s effects are likely mediated through pathways involving oxidative stress or the modulation of signaling cascades.

Comparison with Similar Compounds

1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea can be compared to other thiourea derivatives, such as:

    1-Benzyl-3-phenylthiourea: Similar structure but lacks the methoxy groups, which may affect its reactivity and biological activity.

    1-Benzyl-3-(4-methoxyphenyl)thiourea: Contains a single methoxy group, potentially altering its chemical and biological properties.

    1-Benzyl-3-(3,4,5-trimethoxyphenyl)thiourea: Contains additional methoxy groups, which may enhance its solubility and reactivity.

The presence of the 3,5-dimethoxyphenyl group in this compound makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-14-8-13(9-15(10-14)20-2)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMBRKVEUBPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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